Boiling Point and Vaporization Enthalpy: 97 °C Separation from the 1-Position Isomer
The predicted boiling point of 1H-benzotriazole-5-carbonyl chloride is 433.1 ± 18.0 °C at 760 mmHg, which is 97.2 °C higher than the 335.9 ± 25.0 °C predicted for benzotriazole-1-carbonyl chloride . The enthalpy of vaporization is correspondingly larger: 68.9 ± 3.0 kJ/mol for the 5-isomer versus 57.9 ± 3.0 kJ/mol for the 1-isomer, an 11.0 kJ/mol difference . These values are computationally predicted by ACD/Labs and should be interpreted as relative rather than absolute indicators; nevertheless, the ~29% higher boiling point and ~19% higher vaporization enthalpy of the 5-isomer are mechanistically consistent with the greater dipole moment expected from the asymmetric placement of the carbonyl chloride on the benzene ring versus the triazole nitrogen.
| Evidence Dimension | Predicted boiling point at 760 mmHg |
|---|---|
| Target Compound Data | 433.1 ± 18.0 °C |
| Comparator Or Baseline | Benzotriazole-1-carbonyl chloride (CAS 65095-13-8): 335.9 ± 25.0 °C |
| Quantified Difference | ΔBP = +97.2 °C (29% higher); ΔHvap = +11.0 kJ/mol (19% higher) |
| Conditions | ACD/Labs predicted values; 760 mmHg |
Why This Matters
The substantially higher boiling point directly impacts distillation-based purification feasibility, solvent selection for high-temperature reactions, and thermal stability risk assessment during scale-up, making the 5-isomer preferable for processes requiring elevated reaction temperatures.
